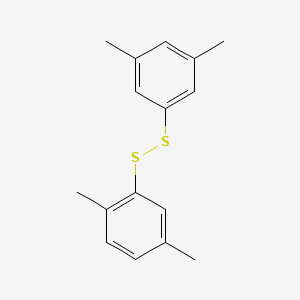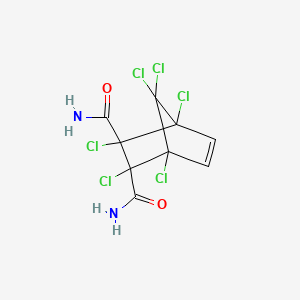
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide is a chlorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple chlorine atoms and a norbornene backbone, makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide typically involves the chlorination of norbornene derivatives followed by amide formation. One common synthetic route includes the reaction of hexachloronorbornene with ammonia or amines under controlled conditions. Industrial production methods often employ similar strategies but on a larger scale, ensuring high yield and purity through optimized reaction parameters and purification techniques .
Análisis De Reacciones Químicas
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity
Mecanismo De Acción
The mechanism by which 1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological or chemical context .
Comparación Con Compuestos Similares
1,2,3,4,7,7-Hexachloro-5-norbornene-2,3-dicarboxamide can be compared with other chlorinated norbornene derivatives, such as:
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: This compound shares a similar backbone but differs in its functional groups, leading to different reactivity and applications.
1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene: The presence of a phenyl group in this compound introduces additional aromatic interactions, making it unique in its chemical behavior .
Propiedades
Número CAS |
74039-14-8 |
|---|---|
Fórmula molecular |
C9H6Cl6N2O2 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide |
InChI |
InChI=1S/C9H6Cl6N2O2/c10-5-1-2-6(11,9(5,14)15)8(13,4(17)19)7(5,12)3(16)18/h1-2H,(H2,16,18)(H2,17,19) |
Clave InChI |
NUWGHXFZRLXKOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2(C(C(C1(C2(Cl)Cl)Cl)(C(=O)N)Cl)(C(=O)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



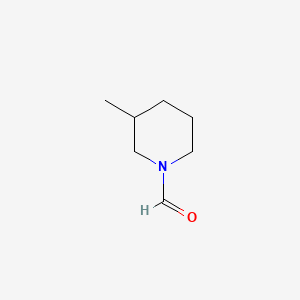
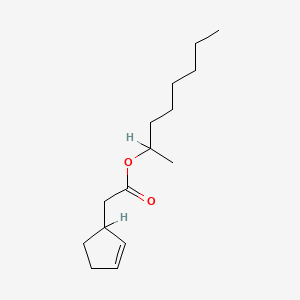
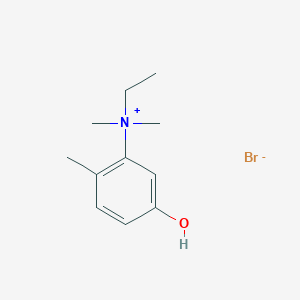
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
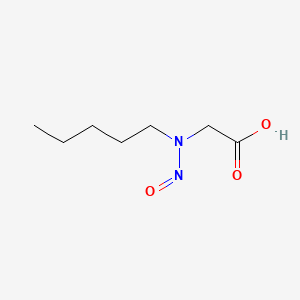
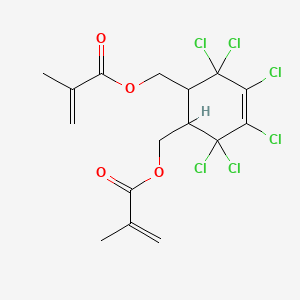

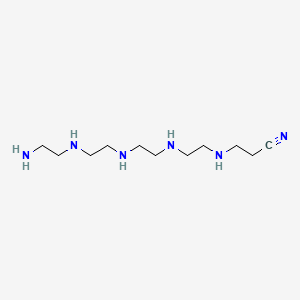
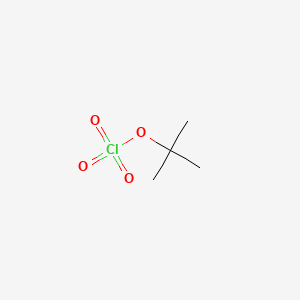
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
